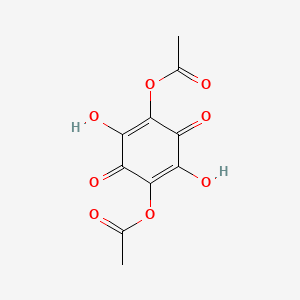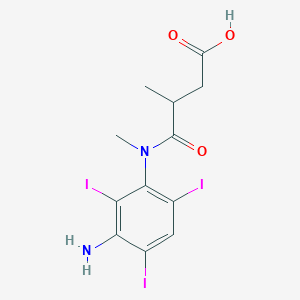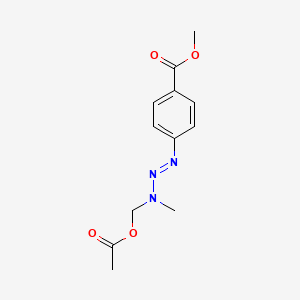![molecular formula C9H16O B12804576 2-Methylbicyclo[3.2.1]octan-2-ol CAS No. 5019-84-1](/img/structure/B12804576.png)
2-Methylbicyclo[3.2.1]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbicyclo[3.2.1]octan-2-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two interconnected ring structures with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[3.2.1]octan-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-methylcyclohexanone with formaldehyde. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methylbicyclo[3.2.1]octan-2-one.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Methylbicyclo[3.2.1]octan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylbicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure also contributes to its unique binding properties and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbicyclo[3.2.1]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[3.2.1]octan-2-ol: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methylbicyclo[3.2.1]octan-2-ol is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups and the bicyclic structure makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
5019-84-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-methylbicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(10)5-4-7-2-3-8(9)6-7/h7-8,10H,2-6H2,1H3 |
Clave InChI |
USDCIRHNXFZJKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



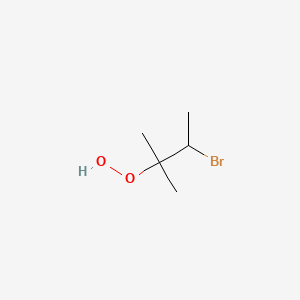
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
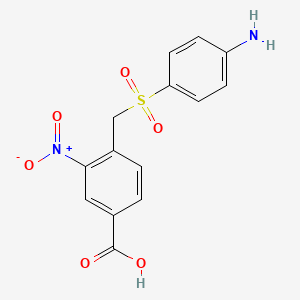
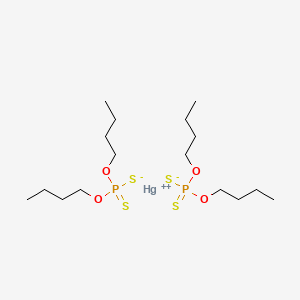

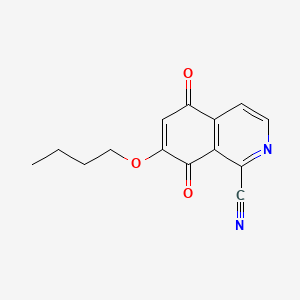
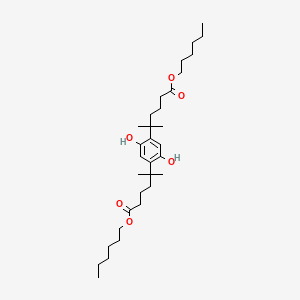

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)

